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Compound of Interest

Compound Name: 3-Ethyl-1-methylpiperazin-2-one

CAS No.: 1214796-54-9

Cat. No.: B2970259

Get Quote

InChIKey: TWMDADGNNMFROF-UHFFFAOYSA-N[1][2]
[3]
Executive Summary
3-Ethyl-1-methylpiperazin-2-one is a specialized heterocyclic building block belonging to the

piperazinone class.[1][2][3][4] Unlike its common solvent analog N-Methyl-2-pyrrolidone (NMP),

this compound acts primarily as a structural scaffold in medicinal chemistry.[1][2] It is utilized to

introduce conformational constraints in peptidomimetics and serves as a core moiety in the

development of kinase inhibitors (e.g., ALK2/FGFR) and antiviral agents. This guide details its

physicochemical profile, synthetic utility, and handling protocols for drug development

applications.

Part 1: Molecular Identity & Physicochemical
Profile[1][5][6]
The compound is a functionalized piperazin-2-one, featuring a six-membered lactam ring with

an ethyl substituent at the C3 position and a methyl group on the N1 nitrogen.[1][2] This
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substitution pattern is critical for modulating steric bulk and lipophilicity in drug candidates.

Core Identifiers
Property Detail

Chemical Name 3-Ethyl-1-methylpiperazin-2-one

CAS Registry Number 1214796-54-9

InChIKey TWMDADGNNMFROF-UHFFFAOYSA-N

Molecular Formula

C

H

N

O

Molecular Weight 142.20 g/mol

SMILES
CCN1C(=O)C(CC)NCC1 (Isomeric generic) /

CN1CCNC(CC)C1=O

Physicochemical Properties
Note: Experimental values for this specific intermediate are sparse in public literature. Values

below include predicted ranges based on structural analogs (e.g., 1-methylpiperazin-2-one).
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Parameter Value / Range Significance

Physical State Liquid or Low-Melting Solid
Handling requires precise

temperature control.[1][2]

Predicted LogP ~0.1 – 0.5

Amphiphilic; good solubility in

polar organic solvents (DMSO,

DCM).[1][2]

H-Bond Donors 1 (Secondary Amine)
Critical for hydrogen bonding

in enzyme active sites.[1][2]

H-Bond Acceptors 2 (Carbonyl O, Tertiary N)
Facilitates interaction with

backbone residues.[1][2]

pKa (Predicted) ~8.0 (Secondary Amine)

Basic nitrogen allows for salt

formation (e.g., HCl, TFA

salts).[1][2]

Part 2: Mechanistic Function in Drug Discovery
The Piperazinone Scaffold in Peptidomimetics
In drug design, 3-ethyl-1-methylpiperazin-2-one serves as a constrained amino acid mimetic.

[1][2] The piperazinone ring restricts the conformational freedom of the peptide backbone,

locking the molecule into a bioactive conformation that can enhance binding affinity and

proteolytic stability.

Conformational Restriction: The rigid ring mimics the

-turn or

-turn of peptides.[1][2]

Bioisosterism: It acts as a bioisostere for the dipeptide unit, replacing the labile amide bond

with a stable lactam.

Diagram: Scaffold Utility in Kinase Inhibition
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The following diagram illustrates how this core scaffold integrates into larger kinase inhibitor

structures (e.g., ALK2 inhibitors), facilitating interactions with the ATP-binding pocket.[1]

Molecular Interaction

3-Ethyl-1-methylpiperazin-2-one
(Core Scaffold)

Amide/Urea Linkage
(N4 Position)

 Functionalization Kinase ATP Pocket
(H-Bonding Network)

 Binding Affinity Inhibition of
ALK2 / FGFR

 Therapeutic Outcome

Click to download full resolution via product page

Caption: Logical flow of the piperazinone scaffold functioning as a pharmacophore anchor in

kinase inhibitor design.

Part 3: Synthesis & Purification Protocols
Researchers typically synthesize this compound or its derivatives via cyclization of diamines

with

-halo esters or via cascade reactions.[1]

Synthetic Pathway (General Protocol)
A common route involves the reductive alkylation or cyclization of N-methylethylenediamine

derivatives.[1][2]

Reactants: N-methylethylenediamine + 2-halobutyryl chloride (or equivalent ester).[1][2]

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][2]

Base: Triethylamine (Et

N) or Diisopropylethylamine (DIPEA) to scavenge acid.[1][2]

Purification Workflow
Due to the polarity of the secondary amine, purification can be challenging.

Extraction: Dilute reaction mixture with DCM; wash with saturated NaHCO
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.

Acid-Base Workup:

Extract organics with 1M HCl (moves product to aqueous phase).[1][2]

Wash organic phase (removes non-basic impurities).[1][2]

Basify aqueous phase with NaOH to pH > 10.

Re-extract into DCM.

Chromatography: If necessary, use Flash Column Chromatography.

Stationary Phase: Silica Gel.

Mobile Phase: DCM:MeOH (95:5 to 90:[1][2]10) + 1% NH

OH (to prevent tailing).[1][2]

Part 4: Toxicology & Handling
While specific toxicological data (LD50) for this exact CAS is limited, it should be handled with

the same precautions as other functionalized piperazines.[2]

Hazard Classification (Inferred)
Skin/Eye Irritant: Likely causes skin irritation and serious eye irritation (H315, H319).[1][2]

Acute Toxicity: Harmful if swallowed (H302) due to biological activity on CNS/receptors

common to piperazines.[1][2]

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Handling Protocol
PPE: Nitrile gloves, safety goggles, and lab coat.

Ventilation: Handle within a certified chemical fume hood.
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Spill Response: Absorb with inert material (vermiculite); neutralize with dilute acid if

necessary before disposal.[1][2]

Part 5: Experimental Workflow for Scaffold Selection
Use this decision tree to determine if 3-Ethyl-1-methylpiperazin-2-one is the appropriate

scaffold for your lead optimization campaign.

Start: Lead Optimization

Need Conformational
Constraint?

Require H-Bond Donor
at Position 4?

Yes

Consider Linear
Peptide

No

Steric Bulk Required
at Position 3?

Yes

Select 3-Ethyl-1-methyl
piperazin-2-one

Yes (Ethyl Group)

Consider N-Methyl
piperazin-2-one (No Ethyl)

No (Methyl only)

Click to download full resolution via product page
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Caption: Decision matrix for selecting piperazinone scaffolds based on structural activity

relationship (SAR) requirements.

References
Amadis Chemical. (n.d.).[1][2] 3-ethyl-1-methylpiperazin-2-one Product Entry. Retrieved

from [1][2]

Petkovic, M., et al. (2023).[5] Synthesis of Piperazin-2-one Derivatives via Cascade Double

Nucleophilic Substitution. Thieme Chemistry. Retrieved from [1][2]

Google Patents. (2021).[1][2] US11111247B2 - Pyrazolopyrimidine compounds and uses

thereof.[1][2] (Demonstrates use of the scaffold in ALK2 inhibitors). Retrieved from

PubChem. (2024).[1][2][6] Compound Summary for Piperazin-2-one Derivatives. National

Library of Medicine. Retrieved from [1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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